

Core Chemical Properties of NIR-797isothiocyanate

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

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NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its core utility lies in its ability to be covalently attached to biomolecules, serving as a fluorescent tag for various biological applications. The isothiocyanate group (-N=C=S) is a key functional moiety that reacts with primary amine groups present in proteins and other biomolecules to form a stable thiourea bond. This reaction provides a straightforward method for labeling antibodies, proteins, and cells. The fluorescence emission in the near-infrared spectrum (typically between 700 and 900 nm) is particularly advantageous for in vivo imaging studies, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration through biological tissues.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **NIR-797-isothiocyanate**.



Property	Value
Molecular Formula	C45H50N3NaO6S4
Molecular Weight	880.14 g/mol
Excitation Maximum (λex)	795 nm
Emission Maximum (λem)	817 nm
Solubility	Soluble in organic solvents such as DMSO and DMF.
Reactive Group	Isothiocyanate (-N=C=S)
Reactivity	Reacts with primary amines.

Experimental Protocols Protein and Antibody Labeling with NIR-797isothiocyanate

This protocol provides a general framework for the covalent labeling of proteins and antibodies with **NIR-797-isothiocyanate**. It is adapted from established protocols for other amine-reactive fluorescent dyes. The optimal dye-to-protein molar ratio should be determined empirically for each specific application to achieve the desired degree of labeling without compromising protein function.

Materials:

- NIR-797-isothiocyanate
- Protein or antibody of interest (1-10 mg/mL)
- Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Gel filtration column (e.g., Sephadex G-25)



Phosphate-Buffered Saline (PBS)

Procedure:

- Protein Preparation:
 - Dissolve the protein or antibody in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.
 - It is critical that the buffer is free from any amine-containing compounds (e.g., Tris, glycine)
 or ammonium salts, as these will compete with the protein for reaction with the
 isothiocyanate group. If necessary, perform a buffer exchange by dialysis or using a
 desalting column.
- Dye Preparation:
 - Immediately prior to use, prepare a stock solution of NIR-797-isothiocyanate in anhydrous DMSO or DMF at a concentration of 10 mg/mL.
- Conjugation Reaction:
 - While gently stirring the protein solution, slowly add the dissolved NIR-797isothiocyanate. A common starting point is a 10- to 20-fold molar excess of the dye relative to the protein.
 - Protect the reaction mixture from light by covering the reaction vessel with aluminum foil.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous, gentle stirring.

Purification:

- Following incubation, separate the labeled protein-dye conjugate from unreacted, free dye.
 This is typically achieved using a gel filtration column (e.g., Sephadex G-25) that has been pre-equilibrated with PBS.
- The first colored band that elutes from the column corresponds to the high molecular weight protein-dye conjugate. Collect these fractions.



- Characterization (Optional but Recommended):
 - The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and approximately 795 nm (for the concentration of NIR-797-isothiocyanate).

T-Cell Labeling with NIR-797-isothiocyanate

This protocol is specifically for the fluorescent labeling of T-cells for applications such as in vivo cell tracking, based on a published methodology.[1]

Materials:

- NIR-797-isothiocyanate
- Suspension of T-cells
- · Serum-free cell culture medium or PBS
- Fetal Bovine Serum (FBS)

Procedure:

- Cell Preparation:
 - Wash the T-cells with serum-free medium or PBS to remove any serum proteins that could react with the dye.
 - Resuspend the cells in serum-free medium or PBS at a suitable concentration (e.g., 1 x 10⁶ cells/mL).
- Labeling:
 - Add NIR-797-isothiocyanate to the cell suspension to achieve a final concentration of 20 μ M.[1]
 - Incubate the cells for 30 minutes under appropriate cell culture conditions.[1]



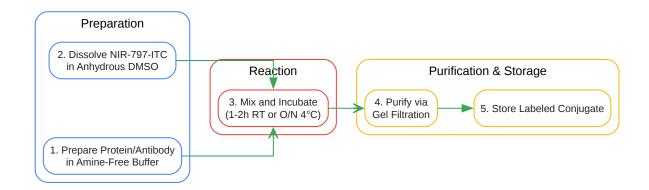
· Washing:

 After incubation, wash the cells multiple times with culture medium containing FBS or with PBS to remove any excess, unbound dye. Centrifugation and resuspension are typically used for washing steps.

Resuspension:

 Resuspend the final pellet of labeled T-cells in the appropriate medium for subsequent experiments, such as injection into an animal model for in vivo imaging.

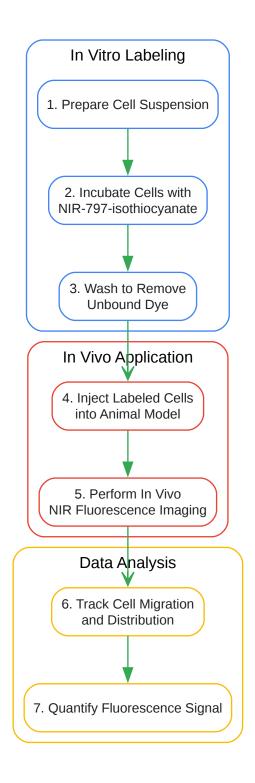
Mandatory Visualizations



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Caption: Workflow for Protein/Antibody Labeling with NIR-797-isothiocyanate.





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Caption: Application of NIR-797-isothiocyanate in Cell Tracking for In Vivo Imaging.



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References

- 1. researchgate.net [researchgate.net]
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